molecular formula C25H19N3O4S B2600154 4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-09-1

4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2600154
CAS RN: 681266-09-1
M. Wt: 457.5
InChI Key: PKHKYJXCYGQPCG-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C25H19N3O4S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Characterization

Compounds related to "4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been subjects of detailed structural analysis. For instance, the structural elucidation of benzoyl-based pyrazole derivatives is accomplished using NMR spectroscopy and X-ray crystallography, demonstrating their stability and conformation in various solvents and solid states. Such studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Holzer et al., 2003).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds using benzoyl and thiophene derivatives has been explored, yielding a variety of pyrazole, isoxazole, and pyrimidine derivatives. These methodologies highlight the versatility of benzoyl-based compounds in constructing complex heterocyclic structures, which could be related to the synthetic routes for the compound (Mohareb et al., 2004).

Antimicrobial and Anti-inflammatory Applications

Several studies have investigated the antimicrobial and anti-inflammatory potentials of pyrazole and thiadiazole derivatives, which are structurally related to "4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide". These compounds have shown significant activity against various pathogenic bacterial and fungal strains, as well as anti-inflammatory properties in preclinical models. This suggests potential therapeutic research applications for related compounds (El-Dean et al., 2015).

Advanced Material Synthesis

Compounds with benzoyl and pyrazole moieties have been utilized in the synthesis of advanced materials, such as conductive polymers and polyamides. These materials exhibit unique properties, including solubility in polar solvents and thermal stability, making them suitable for various applications in materials science, including sensing and drug delivery systems (Mikroyannidis, 1997).

properties

IUPAC Name

4-benzoyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c29-23(17-7-3-1-4-8-17)18-11-13-19(14-12-18)25(30)26-24-21-15-33(31,32)16-22(21)27-28(24)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKYJXCYGQPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.